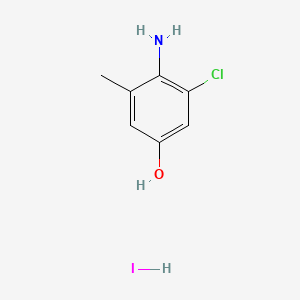
4-Amino-3-chloro-5-methylphenol hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-chloro-5-methylphenol hydroiodide is a chemical compound with the molecular formula C7H9ClINO. It is a derivative of phenol, characterized by the presence of amino, chloro, and methyl groups on the benzene ring, along with a hydroiodide group. This compound is used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-chloro-5-methylphenol hydroiodide typically involves the following steps:
Nitration: The starting material, 3-chloro-5-methylphenol, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Hydroiodide Formation: The final step involves the reaction of 4-amino-3-chloro-5-methylphenol with hydroiodic acid to form the hydroiodide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3-chloro-5-methylphenol hydroiodide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkoxides.
Major Products
The major products formed from these reactions include various derivatives of 4-Amino-3-chloro-5-methylphenol, such as nitroso, nitro, and substituted phenol compounds .
Aplicaciones Científicas De Investigación
4-Amino-3-chloro-5-methylphenol hydroiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Amino-3-chloro-5-methylphenol hydroiodide involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-3-chlorophenol
- 4-Amino-5-methylphenol
- 3-Chloro-5-methylphenol
Comparison
Compared to these similar compounds, 4-Amino-3-chloro-5-methylphenol hydroiodide is unique due to the presence of both the chloro and methyl groups on the benzene ring, along with the hydroiodide group.
Propiedades
Fórmula molecular |
C7H9ClINO |
|---|---|
Peso molecular |
285.51 g/mol |
Nombre IUPAC |
4-amino-3-chloro-5-methylphenol;hydroiodide |
InChI |
InChI=1S/C7H8ClNO.HI/c1-4-2-5(10)3-6(8)7(4)9;/h2-3,10H,9H2,1H3;1H |
Clave InChI |
CSZKOTGKYOBJQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1N)Cl)O.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B15298371.png)
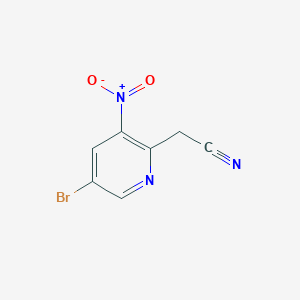

![[1-(Methoxymethyl)-3-methylidenecyclobutyl]methanamine](/img/structure/B15298396.png)

![1-[3-(Difluoromethyl)phenyl]piperazine](/img/structure/B15298401.png)
![4-[(Phenylmethoxy)carbonyl]-1-piperazinebutanoic acid](/img/structure/B15298406.png)
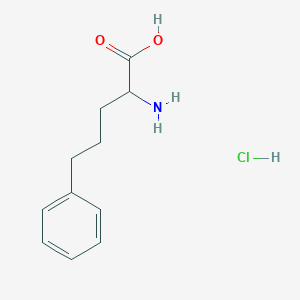
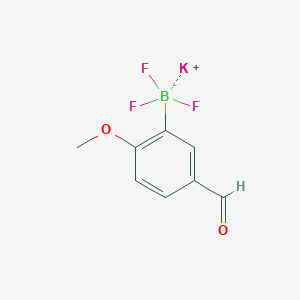

![4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[(4-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15298430.png)

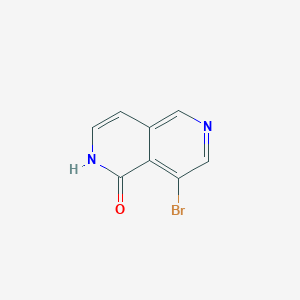
![{5-Cyclohexyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B15298457.png)
